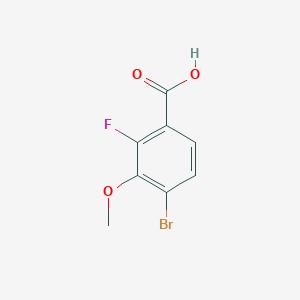

Acide 4-bromo-2-fluoro-3-méthoxybenzoïque

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-methoxybenzoic acid, also known as 4-Bromo-2-fluoro-3-methoxybenzoic acid, is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-fluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'intermédiaires biaryles

L'acide 4-bromo-2-fluoro-3-méthoxybenzoïque peut être utilisé dans la synthèse d'intermédiaires biaryles par couplage catalysé au palladium avec divers acides arylboroniques . Les composés biaryles sont importants dans l'industrie pharmaceutique et dans la science des matériaux.

Acide benzoïque substitué par un halogène

L'this compound est un acide benzoïque substitué par un halogène . Les acides benzoïques halogénés sont utilisés dans un large éventail d'applications, notamment comme blocs de construction pour la synthèse organique complexe et comme intermédiaires dans la production de produits pharmaceutiques.

Blocs de construction fluorés

La présence d'un atome de fluor dans le composé en fait un candidat potentiel pour une utilisation comme bloc de construction fluoré . Les composés fluorés présentent un intérêt en chimie médicinale en raison de leurs propriétés uniques, telles qu'une stabilité métabolique accrue et une lipophilie accrue.

Substitution aromatique nucléophile

Le substituant fluorure permet une substitution aromatique nucléophile . Ce type de réaction est largement utilisé en synthèse organique pour introduire une variété de groupes fonctionnels dans les systèmes aromatiques.

Estérification de Fischer

L'acide 3-fluoro-4-méthoxybenzoïque peut subir diverses réactions, notamment l'estérification de Fischer, donnant des esters avec une partie ligustrazine pour le traitement de la maladie d'Alzheimer . L'estérification de Fischer est une réaction fondamentale en chimie organique, utilisée pour convertir les acides carboxyliques et les alcools en esters.

Préparation d'acides boroniques

L'this compound peut également être utilisé dans la préparation d'acides boroniques . Les acides boroniques sont des réactifs importants en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound’s bromine and fluorine substituents may enable it to participate in nucleophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group also contribute to its reactivity .

Biochemical Pathways

Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Its predicted properties include a melting point of 168-170 °c, a boiling point of 3310±420 °C, and a density of 1701±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxybenzoic acid. For instance, it is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its efficacy and bioavailability .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKKTOXWITJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582871 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-92-7 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

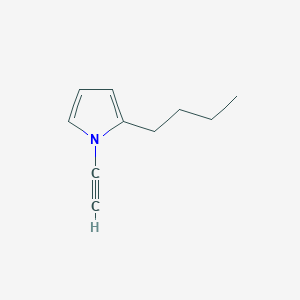

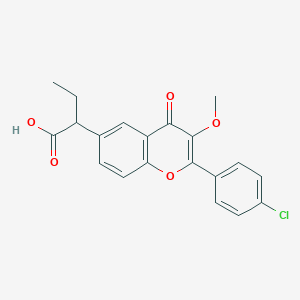

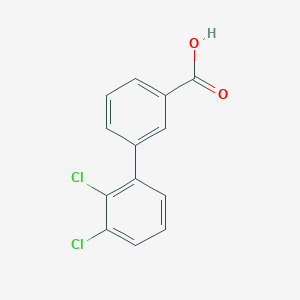

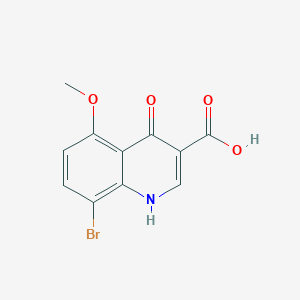

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)